2-(Difluoromethyl)thiazole
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Overview
Description
2-(Difluoromethyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with a difluoromethyl group at the second position Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties
Scientific Research Applications
2-(Difluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
Thiazole derivatives, including 2-(Difluoromethyl)thiazole, have been found to interact with a broad range of biological targets . These targets include various enzymes involved in metabolism, DNA gyrase, topoisomerase IV, and tryptophanyl-tRNA synthetase . The interaction with these targets can lead to a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The mode of action of this compound involves its interaction with the aforementioned targets. The compound can bind to these targets, modulating their activity and leading to changes in cellular processes . For instance, inhibition of type II topoisomerases has been one of the most investigated mechanisms of action .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given the wide range of its biological targets . For example, its antioxidant activity may involve the modulation of oxidative stress pathways, while its antimicrobial and antifungal activities may involve the disruption of essential microbial and fungal biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. For instance, its antitumor activity may result from the induction of apoptosis in cancer cells . Its antimicrobial activity, on the other hand, may result from the inhibition of essential microbial processes, leading to microbial death .
Safety and Hazards
The safety information for “2-(Difluoromethyl)thiazole” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Future Directions
The future directions in the research of “2-(Difluoromethyl)thiazole” and other thiazoles involve the development of green synthetic strategies . These strategies aim to minimize the production of waste and costs of the synthetic process, making the synthesis of thiazoles more environmentally friendly . Furthermore, the precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Difluoromethyl)thiazole at different dosages in animal models have not been reported. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)thiazole typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of thiazole with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. The reaction is often carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can facilitate the difluoromethylation reaction, making it more efficient and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, methylthiazoles, and various substituted thiazoles .
Comparison with Similar Compounds
Thiazole: The parent compound without the difluoromethyl group.
2-Methylthiazole: A similar compound with a methyl group instead of a difluoromethyl group.
2-Trifluoromethylthiazole: A compound with a trifluoromethyl group, which has different electronic and steric properties.
Uniqueness: 2-(Difluoromethyl)thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The difluoromethyl group enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable building block in various chemical and biological applications .
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2NS/c5-3(6)4-7-1-2-8-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITLUDFHUMNDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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